molecular formula C10H14N2O B1485404 trans-2-(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol CAS No. 2165920-25-0

trans-2-(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol

Cat. No. B1485404
CAS RN: 2165920-25-0
M. Wt: 178.23 g/mol
InChI Key: GGSIQPDJSMUNJY-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2-(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol, commonly known as trans-2-iminocyclobutanone (TIC), is a cyclic organic compound that has been studied extensively in recent years. TIC has been found to possess a variety of interesting properties, such as its ability to act as a catalyst in organic synthesis, its potential to be used as an antioxidant, and its potential to be used as a drug delivery vehicle. In

Scientific Research Applications

Catalytic Synthesis and Cycloaddition Reactions

A study by Moustafa and Pagenkopf (2010) demonstrates the use of ytterbium triflate catalyzed synthesis for alkoxy-substituted donor-acceptor cyclobutanes, which upon annulation with in situ formed imines produce piperidines with high trans stereoselectivity. This highlights the compound's utility in stereoselective synthesis, a critical aspect of organic chemistry for developing pharmacologically relevant structures (Moustafa & Pagenkopf, 2010).

Synthesis of Amino and Imino Sugars

Davies et al. (2014) explored stereospecific cyclization strategies for α,ε-dihydroxy-β-amino esters, leading to the asymmetric syntheses of significant imino and amino sugars. This research showcases the versatility of cyclobutane-related compounds in synthesizing biologically important molecules, demonstrating their potential in developing new therapeutics (Davies et al., 2014).

Photoreaction for Sustainable Materials Synthesis

Wang et al. (2018) highlighted the synthesis of a cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid through a solid-state [2 + 2] photocycloaddition of trans-3-(2-furyl)acrylic acid. This work underscores the compound's role in developing sustainable materials, presenting a method for creating semirigid diacid building blocks for green polymer synthesis (Wang et al., 2018).

properties

IUPAC Name

(1R,2R)-2-(2-imino-4-methylpyridin-1-yl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7-4-5-12(10(11)6-7)8-2-3-9(8)13/h4-6,8-9,11,13H,2-3H2,1H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSIQPDJSMUNJY-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=N)N(C=C1)C2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=N)N(C=C1)[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Reactant of Route 2
trans-2-(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Reactant of Route 3
trans-2-(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Reactant of Route 4
trans-2-(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Reactant of Route 5
trans-2-(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol
Reactant of Route 6
trans-2-(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)cyclobutan-1-ol

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